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molecular formula C5H7BO3S B151725 5-Hydroxymethylthiophene-2-boronic acid CAS No. 338454-45-8

5-Hydroxymethylthiophene-2-boronic acid

Cat. No. B151725
M. Wt: 157.99 g/mol
InChI Key: IVBZNXLSUVVBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722692B2

Procedure details

To a solution of 5-formylthiophen-2-ylboronic acid (15.6 mg, 0.1 mmol) in MeOH (0.5 mL) was added excess amount of NaBH4. The mixture was stirred at room temperature for 2 hours and evaporated under reduced pressure to afford crude 5-(hydroxymethyl)thiophen-2-ylboronic acid, which was used in step E without further purification.
Quantity
15.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:7][C:6]([B:8]([OH:10])[OH:9])=[CH:5][CH:4]=1)=[O:2].[BH4-].[Na+]>CO>[OH:2][CH2:1][C:3]1[S:7][C:6]([B:8]([OH:10])[OH:9])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15.6 mg
Type
reactant
Smiles
C(=O)C1=CC=C(S1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC=C(S1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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